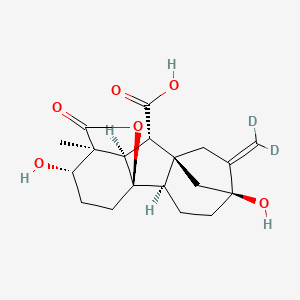

Gibberellin A1-d2

Description

Structure

3D Structure

Properties

Molecular Formula |

C19H24O6 |

|---|---|

Molecular Weight |

350.4 g/mol |

IUPAC Name |

(1R,2R,5S,8S,9S,10R,11S,12S)-6-(dideuteriomethylidene)-5,12-dihydroxy-11-methyl-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid |

InChI |

InChI=1S/C19H24O6/c1-9-7-17-8-18(9,24)5-3-10(17)19-6-4-11(20)16(2,15(23)25-19)13(19)12(17)14(21)22/h10-13,20,24H,1,3-8H2,2H3,(H,21,22)/t10-,11+,12-,13-,16-,17+,18+,19-/m1/s1/i1D2 |

InChI Key |

JLJLRLWOEMWYQK-QWHXWVTRSA-N |

Isomeric SMILES |

[2H]C(=C1C[C@]23C[C@]1(CC[C@H]2[C@]45CC[C@@H]([C@]([C@H]4[C@@H]3C(=O)O)(C(=O)O5)C)O)O)[2H] |

Canonical SMILES |

CC12C(CCC3(C1C(C45C3CCC(C4)(C(=C)C5)O)C(=O)O)OC2=O)O |

Origin of Product |

United States |

Synthesis and Preparation of Gibberellin A1 D2 for Research Applications

Strategies for Deuterium (B1214612) Labeling of Gibberellin A1

The introduction of deuterium atoms into the Gibberellin A1 molecule can be achieved through chemical synthesis or enzymatic methods. Each approach offers distinct advantages and is chosen based on the desired labeling pattern and yield.

Chemical Synthesis Approaches

Chemical synthesis provides a robust and versatile platform for introducing deuterium labels at specific positions within the Gibberellin A1 structure. A common strategy involves the catalytic reduction of a suitable precursor, such as Gibberellin A3 (GA3), which possesses a double bond that can be saturated with deuterium gas.

One documented method involves the preparation of [1β,2β-²H₂]GA₁ through the [²H]hydrogenation of a GA₃ 13-acetate 16,17-epoxide precursor. rsc.org This multi-step synthesis ensures high stereoselectivity of the deuterium incorporation. Another approach is the selective catalytic reduction of gibberellic acid with a mixture of deuterium and hydrogen gas, which can yield deuterated Gibberellin A1. nih.gov The choice of catalyst, such as palladium or platinum, and reaction conditions are critical to achieving high isotopic enrichment and chemical purity.

A key advantage of chemical synthesis is the ability to produce highly enriched and specifically labeled compounds. For instance, stereoselective deuteriation at the C-2 position of gibberellins (B7789140) has been achieved, yielding both 2α- and 2β-deuteriated forms. rsc.org These specific labeling patterns are particularly useful for elucidating the stereochemistry of metabolic reactions.

Enzymatic Methods for Isotopic Incorporation

Enzymatic methods offer a highly specific and often milder alternative to chemical synthesis for preparing deuterated gibberellins. These methods leverage the natural biosynthetic pathways of gibberellins in plants and fungi. The final step in the biosynthesis of the biologically active GA1 is the 3β-hydroxylation of its immediate precursor, Gibberellin A20 (GA20), a reaction catalyzed by the enzyme GA 3-oxidase. nih.govnih.gov

To produce Gibberellin A1-d2 enzymatically, a deuterated version of GA20 is supplied to a cell-free system containing the GA 3-oxidase enzyme. These cell-free systems are typically prepared from immature seeds of plants like Phaseolus vulgaris (bean), which are rich in this enzyme. nih.gov The enzyme then specifically hydroxylates the deuterated GA20 to produce deuterated GA1. This method ensures that the deuterium labels are retained in the final product without the need for harsh chemical reagents. The conversion of GA20 to GA1 requires oxygen, Fe²⁺, and α-ketoglutarate as cofactors. nih.gov

Purification Techniques for Labeled this compound

Following synthesis, this compound must be purified from the reaction mixture, which may contain unreacted starting materials, byproducts, and non-labeled or partially labeled compounds. A combination of chromatographic techniques is typically employed to achieve the high purity required for research applications.

Chromatographic Separations

High-performance liquid chromatography (HPLC) is the cornerstone of gibberellin purification. nih.govresearchgate.net Reverse-phase HPLC, in particular, is widely used for the separation of gibberellins based on their polarity. nih.govresearchgate.net The choice of the stationary phase, typically a C18 column, and the mobile phase composition are critical for achieving optimal separation of this compound from its closely related analogs.

| Chromatographic Method | Stationary Phase | Mobile Phase | Detection | Reference |

| Reverse-Phase HPLC | C18 | Acetonitrile/Water with formic or phosphoric acid | UV (205-210 nm) | sielc.comscirp.org |

| Solid Phase Extraction (SPE) | C18 or mixed-mode | Methanol (B129727)/Water | - | scirp.org |

| Immunoaffinity Chromatography | Anti-GA antibodies immobilized on a solid support | Buffer solutions | - | nih.gov |

| Sephadex Column Chromatography | Sephadex G-25 | Buffer | - | phytojournal.com |

This table presents a summary of common chromatographic techniques used for the purification of gibberellins.

Solid-phase extraction (SPE) is often used as a preliminary purification step to remove major impurities and concentrate the sample before HPLC. scirp.org For highly selective purification, immunoaffinity chromatography can be employed. This technique utilizes antibodies that specifically bind to gibberellins, allowing for their efficient separation from a complex matrix. nih.gov

Quality Control and Purity Assessment

Ensuring the chemical and isotopic purity of this compound is paramount for its use as a reliable standard. Mass spectrometry is the primary analytical tool for this purpose.

Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive and specific method for the analysis of gibberellins. researchgate.net Prior to GC-MS analysis, gibberellins are typically derivatized, for example, by methylation and silylation, to increase their volatility and improve their chromatographic properties. The mass spectrum of the derivatized this compound will show a characteristic molecular ion peak and fragmentation pattern that confirms its identity and isotopic enrichment. The mass shift corresponding to the incorporated deuterium atoms provides a direct measure of the labeling efficiency.

Liquid chromatography-mass spectrometry (LC-MS) is another powerful technique that allows for the direct analysis of this compound without the need for derivatization. researchgate.net This method is particularly useful for high-throughput analysis and can provide both qualitative and quantitative information.

Characterization of this compound

The structural integrity and isotopic labeling of the purified this compound are confirmed through a combination of spectroscopic techniques.

Mass Spectrometry (MS): As mentioned, GC-MS and LC-MS are crucial for confirming the molecular weight and isotopic enrichment of this compound. The mass spectrum of the trimethylsilyl (B98337) (TMS) ether derivative of Gibberellin A1 methyl ester would be expected to show a molecular ion (M+) peak at m/z 508, which is two mass units higher than the non-labeled compound (m/z 506). nih.gov The fragmentation pattern would be similar to the non-labeled analog, with key fragments also showing a +2 mass shift.

| Analytical Technique | Sample Preparation | Expected Observations for this compound | Reference |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Methylation followed by silylation | Molecular ion (M+) at m/z 508 for the Me-TMS derivative. Characteristic fragmentation pattern with a +2 mass shift compared to unlabeled GA1. | nih.gov |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Direct injection or after SPE | [M-H]⁻ ion at m/z 349 in negative ion mode. | researchgate.net |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) | Absence or significant reduction of signals corresponding to the deuterated positions in the ¹H NMR spectrum. Potential changes in the multiplicity of adjacent proton signals. The ¹³C NMR spectrum would show signals for all carbon atoms. | rsc.orgresearchgate.net |

This table outlines the expected results from the characterization of this compound using various analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are used to confirm the precise location of the deuterium labels. In the ¹H NMR spectrum of this compound, the signals corresponding to the protons that have been replaced by deuterium will be absent or significantly reduced in intensity. rsc.orgresearchgate.net Furthermore, the coupling patterns of adjacent protons may be altered. The ¹³C NMR spectrum will show signals for all carbon atoms, providing a complete carbon skeleton fingerprint of the molecule. researchgate.netmimedb.org The combination of these spectroscopic techniques provides a comprehensive characterization of the synthesized this compound, ensuring its suitability for demanding research applications.

Spectroscopic Confirmation of Deuteration (e.g., NMR, MS)

Following synthesis, it is imperative to confirm the successful incorporation of deuterium into the Gibberellin A1 molecule and to determine the location of the deuterium atoms. This is primarily achieved through mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) is a powerful technique used to identify isotope-labeled gibberellin metabolites. nih.gov The mass spectrum of the deuterated compound will show a characteristic shift in the molecular ion peak and fragment ions compared to the unlabeled compound. For Gibberellin A1, which has a molecular weight of 348.4 g/mol , the introduction of two deuterium atoms would increase the molecular weight to approximately 350.4 g/mol . nih.gov The exact mass difference allows for the confirmation of deuteration. High-resolution mass spectrometry (HRMS) can provide even more precise mass data, further confirming the elemental composition. nih.gov

Interactive Table 1: Expected Mass Spectral Data for Gibberellin A1 and this compound

| Compound | Molecular Formula | Calculated Molecular Weight (Da) | Expected [M+H]+ (m/z) |

| Gibberellin A1 | C19H24O6 | 348.1573 | 349.1646 |

| This compound | C19H22D2O6 | 350.1698 | 351.1771 |

Note: The expected m/z values are for the protonated molecules and will vary depending on the specific deuteration pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR (Proton NMR) spectroscopy is instrumental in determining the specific sites of deuteration. The substitution of a proton (¹H) with a deuteron (B1233211) (²H) results in the disappearance of the corresponding signal in the ¹H-NMR spectrum. By comparing the ¹H-NMR spectrum of the deuterated sample with that of an authentic, unlabeled Gibberellin A1 standard, the positions of the deuterium atoms can be pinpointed. For example, if deuteration occurs at the C-1 and C-2 positions, the signals corresponding to the protons at these positions would be absent or significantly reduced in intensity in the ¹H-NMR spectrum of this compound.

¹³C-NMR (Carbon-13 NMR) spectroscopy can also be used for confirmation. The carbon atoms bonded to deuterium will exhibit a characteristic splitting pattern (a triplet for a C-D bond) and a shift in their resonance compared to carbons bonded to protons, providing further evidence of successful deuteration.

Isotopic Enrichment Determination

Isotopic enrichment refers to the percentage of the isotopically labeled compound in the total amount of the compound. Determining the isotopic enrichment is crucial for quantitative studies where the deuterated compound is used as an internal standard.

High-resolution mass spectrometry (HRMS) is a highly effective method for determining the isotopic enrichment of deuterium-labeled tracers. nih.govelsevierpure.com This technique allows for the differentiation of ions from the deuterated tracer and the naturally occurring unlabeled compound due to their precise mass difference. nih.gov

The procedure involves analyzing the sample using an HRMS instrument, such as an Orbitrap mass spectrometer, which can operate at a high mass resolution. nih.govelsevierpure.com The instrument monitors the electrospray-generated ions of the deprotonated molecules at their exact masses. nih.gov The enrichment of the tracer can then be calculated from the observed ion intensities of the labeled and unlabeled species. nih.gov This method is highly sensitive, with low limits of detection, and provides excellent repeatability over a range of enrichment levels. nih.govelsevierpure.com The use of a standard curve, prepared with known concentrations of the labeled compound, can further enhance the accuracy of the quantification. nih.gov

Analytical Methodologies Utilizing this compound

This compound (GA1-d2) serves as a crucial internal standard in the quantitative analysis of gibberellins, a class of phytohormones that regulate various developmental processes in plants. Its deuterated nature allows for precise quantification by compensating for sample loss during preparation and for matrix effects during analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry is a well-established technique for the analysis of gibberellins. After derivatization to increase volatility, GC separates the different gibberellins, and the mass spectrometer detects and quantifies them.

Selected ion monitoring (SIM) is a highly sensitive mode of operation for a mass spectrometer where only a few specific ions of interest are monitored. plos.org When analyzing gibberellins, the use of deuterated internal standards like GA1-d2 is common in GC-SIM to accurately quantify endogenous gibberellin levels. uniovi.estandfonline.com For instance, in a study on beechnuts, deuterated gibberellins were used as internal standards for quantification by GC-SIM. uniovi.es Similarly, the occurrence of gibberellin A1 (GA1) in phloem exudates of Pharbitis nil was demonstrated using GC-SIM with deuterium-labeled compounds as internal standards. tandfonline.com The target ions for qualitative analysis of gibberellins and their deuterated counterparts are selected to ensure specificity. mdpi.com

Liquid Chromatography (LC) Coupled with Tandem Mass Spectrometry (MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the dominant method for hormonal analysis due to its high sensitivity and specificity, often eliminating the need for derivatization. nih.govnih.gov This technique is particularly powerful for analyzing multiple phytohormone classes simultaneously. canada.ca

Ultra-Performance Liquid Chromatography (UPLC) offers faster analysis times and higher resolution compared to conventional HPLC. creative-proteomics.com When coupled with electrospray ionization tandem mass spectrometry (UPLC-ESI-MS/MS), it provides a robust platform for the quantification of gibberellins. creative-proteomics.comnih.gov In this setup, deuterated standards such as d2-GA1 are essential for accurate quantification. nih.govfrontiersin.org For example, a UPLC-MS/MS method was developed for the simultaneous analysis of 43 molecular species of plant hormones, including gibberellins, using deuterium-labeled internal standards. nih.gov Another study utilized a UPLC-ESI-MS/MS system to quantify thirteen phytohormones, including GA1, from a small amount of plant tissue, using d2-gibberellin A1 as an internal standard. frontiersin.org The separation of various gibberellins can be achieved using a reversed-phase column, with deuterated analogues co-eluting closely with their unlabeled counterparts. researchgate.net

Electrospray ionization (ESI) is a soft ionization technique that allows for the analysis of a wide range of compounds, including those with low polarity, by generating protonated or deprotonated molecules with minimal fragmentation. nih.govresearchgate.net Multiple Reaction Monitoring (MRM) is a highly selective and sensitive detection mode in tandem mass spectrometry. In MRM, a specific precursor ion is selected and fragmented, and then a specific product ion is monitored. researchgate.netchrom-china.com This process significantly enhances the signal-to-noise ratio, allowing for the detection of trace amounts of analytes in complex matrices.

The combination of ESI and MRM is widely used for the quantification of gibberellins. canada.cachrom-china.com For example, a method for the analysis of GA1, GA3, and GA4 in Arabidopsis thaliana utilized ESI in negative ion mode with MRM for identification and quantification. chrom-china.com Deuterated internal standards are crucial in these analyses to ensure accuracy. nih.gov The precursor and product ions for each gibberellin and its deuterated standard are carefully selected to ensure specificity in the MRM mode. researchgate.net

Sample Preparation and Extraction Protocols for Plant Tissues

The accurate analysis of gibberellins at trace levels from complex plant matrices requires meticulous sample preparation and extraction protocols. The primary goals are to efficiently extract the target analytes, remove interfering substances, and minimize the impact of the matrix on the analytical measurement.

Optimization for Trace Level Gibberellin Analysis

The low endogenous concentrations of gibberellins in plant tissues necessitate an enrichment step to ensure the amount of analyte injected is sufficient for detection. nih.gov The choice of extraction solvent is critical, with aqueous mixtures of organic solvents like methanol, acetonitrile, and isopropanol (B130326) being commonly used. nih.gov One study found that a mixture of methanol and water (7:3) provided high extraction efficiency for a range of phytohormones. frontiersin.org

The use of stable isotope-labeled internal standards, such as this compound, added at the beginning of the extraction process is a cornerstone of accurate quantification. tandfonline.comfrontiersin.org This approach, known as the stable isotope dilution method, corrects for analyte losses during sample preparation and for variations in instrument response. nih.gov For instance, in the analysis of gibberellins in Arabidopsis thaliana, deuterated internal standards were added to the homogenized sample before extraction with an isopropanol:water:glacial acetic acid mixture. oup.com Similarly, for the analysis of phytohormones in pea axillary buds, a cocktail of deuterated internal standards, including d2-gibberellin A1, was added to the samples. frontiersin.orgfrontiersin.org

Solid-phase extraction (SPE) is a widely employed technique for sample cleanup and pre-concentration. scirp.org Various SPE sorbents, including reversed-phase (e.g., C18) and ion-exchange materials, can be used to isolate gibberellins from complex plant extracts. nih.govresearchgate.net

Minimizing Matrix Effects and Ion Suppression

Matrix effects, which are alterations in the ionization efficiency of an analyte due to co-eluting compounds from the sample matrix, are a significant challenge in LC-MS-based analysis. plos.orgnih.gov These effects can lead to either ion suppression (decreased signal) or enhancement (increased signal), resulting in inaccurate quantification. frontiersin.org

The most effective way to compensate for matrix effects is the use of a suitable internal standard that co-elutes with the analyte and experiences the same ionization suppression or enhancement. reddit.com Deuterated internal standards like this compound are ideal for this purpose because they have nearly identical chemical and physical properties to their non-deuterated counterparts. scioninstruments.commyadlm.org While deuterated standards are highly effective, it has been noted that in some cases, slight differences in retention time due to the deuterium isotope effect can lead to differential matrix effects. myadlm.org

Thorough sample purification is another key strategy to mitigate matrix effects. nih.gov This can involve multiple SPE steps to remove interfering compounds. researchgate.netnih.gov For example, a two-step SPE procedure using both mixed-mode and reversed-phase cartridges has been shown to significantly reduce ion-suppressing effects in the analysis of gibberellins. researchgate.net Diluting the sample extract can also reduce the concentration of matrix components, thereby lessening their impact on ionization. frontiersin.org

Data Tables

Table 1: Analytical Methods for this compound

| Analytical Technique | Key Features | Application Example with this compound |

| GC-MS with SIM | High sensitivity for volatile compounds (after derivatization). | Quantification of endogenous gibberellins in various plant tissues using deuterated standards. uniovi.estandfonline.com |

| UPLC-ESI-MS/MS | High resolution, speed, and sensitivity for non-volatile compounds. | Simultaneous quantification of multiple phytohormones, including GA1, using d2-GA1 as an internal standard. nih.govnih.govfrontiersin.org |

| LC-ESI-MS/MS with MRM | High selectivity and sensitivity for trace-level analysis in complex matrices. | Quantification of GA1 in Arabidopsis thaliana and other plant species. canada.cachrom-china.com |

Table 2: Sample Preparation Strategies for Gibberellin Analysis

| Strategy | Purpose | Example |

| Use of Deuterated Internal Standards (e.g., GA1-d2) | Correct for sample loss and matrix effects. | Added to plant tissue homogenate at the start of extraction. frontiersin.orgfrontiersin.orgoup.com |

| Optimized Solvent Extraction | Efficiently extract gibberellins from plant material. | Use of methanol/water mixtures. nih.govfrontiersin.org |

| Solid-Phase Extraction (SPE) | Sample cleanup and concentration. | Use of C18 or mixed-mode cartridges to remove interfering substances. researchgate.netnih.govresearchgate.net |

| Sample Dilution | Reduce the concentration of matrix components. | Diluting the final extract before LC-MS analysis. frontiersin.org |

Analytical Methodologies Utilizing Gibberellin A1 D2

Method Validation and Quality Assurance in Gibberellin A1-d2 Analysis

Method validation is essential to ensure that an analytical procedure is reliable, reproducible, and accurate for its intended purpose. In the context of this compound analysis, this involves establishing key performance characteristics, including the generation of calibration curves, determination of detection and quantification limits, and assessment of recovery and reproducibility.

Calibration Curve Generation and Linearity

The generation of a calibration curve is a fundamental step in the quantitative analysis of gibberellins (B7789140). This is typically achieved by preparing a series of standard solutions containing known concentrations of the unlabeled analyte (Gibberellin A1) and a fixed concentration of the deuterated internal standard, this compound. researchgate.net These standards are then analyzed using techniques such as ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). researchgate.netfrontiersin.org

The relationship between the concentration of the analyte and the instrumental response is plotted to create a calibration curve. Linearity is a measure of how well this curve approximates a straight line. A high coefficient of determination (R²) value, typically greater than 0.99, indicates a strong linear relationship, which is crucial for accurate quantification. nih.govcapes.gov.br For instance, in a study developing a phytohormone profiling method, the linearity for each phytohormone, including gibberellins, was calculated using calibration standard samples, and the regression equations (R²) were greater than 0.98. frontiersin.org Another study reported excellent linearity with R² values ranging from 0.9937 to 1.0000 for all target compounds, including gibberellins. capes.gov.br The use of calibration curves has been shown to provide a precise determination when [2H2]GA1 is used as an internal standard. rothamsted.ac.uk

Table 1: Linearity Data for Gibberellin Analysis

| Analytical Method | Analyte(s) | Linearity (R²) | Source(s) |

|---|---|---|---|

| UPLC-MS/MS | Phytohormones including Gibberellins | > 0.98 | frontiersin.org |

| Nanoflow LC-ESI-IT-MS/MS | Plant hormones including Gibberellins | 0.9937 - 1.0000 | capes.gov.br |

| LC-MS/MS | Gibberellins | > 0.99 | nih.gov |

| HPLC-DAD | Gibberellic Acid | 0.995 | researchgate.net |

| HPLC-MS/MS | Phytohormones including Gibberellic Acid | ≥ 0.9990 | researchgate.net |

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical parameters that define the sensitivity of an analytical method. The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, though not necessarily quantified with acceptable precision and accuracy. loesungsfabrik.decawood.co.uk The LOQ represents the lowest concentration that can be measured with a defined level of precision and accuracy. loesungsfabrik.decawood.co.uk

These limits are particularly important in phytohormone analysis due to the ultra-trace amounts of these compounds in plant tissues. frontiersin.org For methods analyzing gibberellins, the LOD and LOQ are determined experimentally. In one study, the LOD for various phytohormones ranged from 0.01 to 1.8 ng g⁻¹, while the LOQ ranged from 0.08 to 5.9 ng g⁻¹. frontiersin.orgresearchgate.net Another method for gibberellic acid reported an LOD of 0.3 mg·kg⁻¹ and an LOQ of 1.0 mg·kg⁻¹. javeriana.edu.co The signal-to-noise ratio is often used to establish these limits, with a common threshold of 3:1 for LOD and 10:1 for LOQ. loesungsfabrik.denih.gov

Table 2: LOD and LOQ for Gibberellin Analysis

| Analyte(s) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Source(s) |

|---|---|---|---|

| Phytohormones including Gibberellins | 0.01 to 1.8 ng g⁻¹ | 0.08 to 5.9 ng g⁻¹ | frontiersin.orgresearchgate.net |

| Gibberellic Acid | 0.3 mg·kg⁻¹ | 1.0 mg·kg⁻¹ | javeriana.edu.co |

| Gibberellin A4 | 0.4 mg/L | Not Specified | researchgate.net |

| Phytohormones including Gibberellic Acid | 0.05-1.00 ng mL⁻¹ (Sensitivity) | Not Specified | researchgate.net |

Recovery Rates and Reproducibility

Recovery and reproducibility are measures of a method's accuracy and precision, respectively. Recovery is determined by spiking a sample with a known amount of the analyte and measuring the percentage of the spiked amount that is detected by the analytical method. High recovery rates indicate that the extraction and analysis procedures are efficient and that there is minimal loss of the analyte. For a method analyzing various phytohormones, recovery was reported to be between 82-99%. researchgate.net Another study reported recovery percentages ranging from 52.85% to 63.68% for gibberellic acid. javeriana.edu.co A robust method for gibberellin analysis achieved a total recovery of internal standards of about 72%. researchgate.net

Reproducibility, often expressed as the relative standard deviation (RSD), assesses the consistency of results over multiple measurements of the same sample. Low RSD values signify high reproducibility. For instance, a phytohormone profiling method demonstrated good repeatability with all RSD values less than 8.8%. frontiersin.orgresearchgate.net Another highly precise method reported RSDs between 2.62% and 12.66% for different concentrations of gibberellic acid. javeriana.edu.co A nanoflow LC-ESI-IT-MS/MS method showed excellent reproducibility with RSDs for peak areas under 10.7%. capes.gov.br

Table 3: Recovery and Reproducibility Data for Gibberellin Analysis

| Analyte(s) | Recovery Rate (%) | Reproducibility (RSD %) | Source(s) |

|---|---|---|---|

| Phytohormones including Gibberellins | 82-99 | < 8.8 | frontiersin.orgresearchgate.net |

| Gibberellic Acid | 52.85 - 63.68 | 2.62 - 12.66 | javeriana.edu.co |

| Gibberellins (internal standards) | ~72 | Not Specified | researchgate.net |

| Plant hormones including Gibberellins | Not Specified | < 10.7 | capes.gov.br |

| Phytohormones including Gibberellic Acid | 82.5-105.4 | ≤ 13.0 | researchgate.net |

Applications of Gibberellin A1 D2 in Plant Hormone Research

Elucidation of Gibberellin Biosynthesis Pathways

The biosynthesis of gibberellins (B7789140) is a complex process involving multiple enzymatic steps and intermediates. annualreviews.orgslideshare.net Gibberellin A1-d2 has been instrumental in dissecting this pathway.

Tracing Precursor-Product Relationships

The use of stable isotope-labeled compounds like this compound is a powerful method for establishing precursor-product relationships in metabolic pathways. researchgate.net By introducing this compound into a plant system, researchers can track the appearance of the deuterium (B1214612) label in downstream metabolites. This technique provides direct evidence of the conversion of one compound to another, helping to map the sequence of reactions in the GA biosynthesis pathway. researchgate.net For instance, feeding studies with labeled gibberellins, such as GA9, GA12, GA19, and GA20, have been crucial in understanding their conversion to the active form, GA1. ufv.br

Identifying and Characterizing Biosynthetic Enzymes

This compound is also employed to identify and characterize the enzymes responsible for specific steps in the GA biosynthesis pathway. These enzymes, including GA 20-oxidases and GA 3-oxidases, are often 2-oxoglutarate-dependent dioxygenases. frontiersin.org By providing this compound as a substrate in in vitro assays with purified enzymes or plant extracts, scientists can determine which enzymes are capable of metabolizing it. The identification of the resulting deuterated products confirms the specific enzymatic activity. This approach has been essential in functionally characterizing the roles of various GA oxidase genes in different plant species. escholarship.orgmetabolomicsworkbench.org

Investigating Species-Specific Modifications

Gibberellin biosynthesis pathways can vary between different plant species. annualreviews.org Recent research indicates that species-specific modifications of gibberellins have evolved in flowering plants. frontiersin.org The use of this compound can help to uncover these variations. By comparing the metabolic products of this compound in different species, researchers can identify unique hydroxylation or other modification patterns, shedding light on the evolutionary diversification of GA metabolism. frontiersin.org

Studies on Gibberellin Metabolism and Inactivation

The concentration of active gibberellins in plant tissues is tightly controlled not only by biosynthesis but also by metabolic inactivation. nih.gov this compound is a valuable tool for investigating these catabolic and regulatory processes.

Analysis of Catabolic Pathways (e.g., 2β-hydroxylation)

One of the primary mechanisms for inactivating bioactive gibberellins is 2β-hydroxylation, a reaction catalyzed by GA 2-oxidases. nih.govsteberlab.org This process converts active GAs like GA1 into inactive forms such as GA8. nih.gov By supplying this compound to plants, researchers can monitor its conversion to deuterated GA8 and other catabolites. This allows for a detailed analysis of the rate and extent of GA inactivation, providing insights into how plants regulate the levels of active hormones. slideshare.netsteberlab.org

Understanding Feedback and Feedforward Regulation of Gibberellin Levels

The levels of bioactive gibberellins are maintained through a sophisticated system of feedback and feedforward regulation, where the concentration of GAs influences the expression of their own biosynthetic and catabolic genes. nih.govrothamsted.ac.uk High levels of active GAs typically suppress the expression of biosynthesis genes (feedback regulation) and enhance the expression of catabolism genes (feedforward regulation). nih.govoup.comnih.gov

By manipulating the levels of active GAs with the application of this compound, scientists can study these regulatory loops. For example, introducing this compound and observing subsequent changes in the transcript levels of genes like GA20ox and GA3ox (biosynthesis) and GA2ox (catabolism) can reveal the dynamics of this homeostatic mechanism. nih.govrothamsted.ac.uk Studies in pea have shown that treatment with a synthetic GA reduced the levels of C19-GAs, including GA1, and increased the concentration of the C20-GA, GA19, suggesting feedback regulation of the 20-oxidation and 3β-hydroxylation steps. nih.gov

Table 1: Key Enzymes in Gibberellin Biosynthesis and Catabolism

| Enzyme Family | Function | Role in GA Homeostasis |

| GA 20-oxidase (GA20ox) | Catalyzes later steps in GA biosynthesis, converting C20-GAs to C19-GAs. frontiersin.org | Subject to feedback inhibition by active GAs. rothamsted.ac.uk |

| GA 3-oxidase (GA3ox) | Catalyzes the final step to produce bioactive GAs (e.g., GA20 to GA1). frontiersin.org | Subject to feedback inhibition by active GAs. rothamsted.ac.uk |

| GA 2-oxidase (GA2ox) | Inactivates bioactive GAs and their precursors through 2β-hydroxylation. nih.gov | Subject to feedforward activation by active GAs. nih.govoup.com |

Gibberellin Homeostasis Dynamics

Gibberellin A1 (GA1) is a bioactive gibberellin that plays a crucial role in regulating various aspects of plant growth and development. nih.gov The concentration of active GAs like GA1 is tightly controlled within plant tissues through a balance of biosynthesis, deactivation, and transport. biologynotesonline.com Deuterium-labeled Gibberellin A1 (this compound) serves as a valuable tool for studying these homeostatic dynamics. By introducing a known amount of GA1-d2 into a plant system, researchers can trace its metabolic fate and quantify the rates of conversion to other GA forms, providing insights into the regulation of GA levels.

One of the primary mechanisms for maintaining GA homeostasis is through feedback and feed-forward regulation of the GA metabolic pathway. nih.gov For instance, high levels of bioactive GAs can suppress the expression of genes encoding key biosynthetic enzymes like GA 20-oxidase and GA 3-oxidase, while promoting the expression of genes for GA-deactivating enzymes such as GA 2-oxidases. nih.gov Studies utilizing deuterated GAs have been instrumental in elucidating these regulatory loops. For example, in Eucalyptus globulus, the application of [2H2]GA20 led to the detection of deuterium-labeled GA1 and its catabolite, GA29, confirming the metabolic conversion and providing a means to quantify pathway flux. oup.com Similarly, the metabolism of [3H]GA1 to [3H]GA8, an inactive form, has been demonstrated, showcasing the deactivation process. oup.com

The use of deuterated internal standards, including d2-GA1, is essential for the accurate quantification of endogenous gibberellins by gas chromatography-mass spectrometry (GC-MS). oup.comoup.com This technique allows for the precise measurement of changes in GA pools in response to various developmental and environmental signals. For instance, studies on photoperiodism in spinach have used deuterium-labeled GA53 to show that the conversion to downstream GAs is regulated by light conditions, demonstrating how environmental cues modulate GA homeostasis. nih.govnih.gov

Furthermore, research on mutant plants with altered GA metabolism or signaling has benefited from the use of deuterated GAs. In GA-deficient mutants, the application of labeled precursors can help pinpoint the specific enzymatic step that is blocked. Conversely, in mutants with constitutive GA responses, analyzing the turnover of labeled GAs can reveal defects in deactivation pathways. oup.com These approaches, underpinned by the use of stable isotope-labeled standards like this compound, are fundamental to building a comprehensive model of GA homeostasis.

Investigation of Gibberellin Transport and Localization

Long-Distance Movement of Gibberellins and Intermediates

The transport of gibberellins throughout a plant is critical for coordinating growth and development across different organs. researchgate.net While bioactive GAs such as GA1 are thought to primarily act locally, their precursors are involved in long-distance signaling. atamanchemicals.com The use of deuterium-labeled compounds, including isotopologues of GA1, has been pivotal in tracking the movement of GAs and their intermediates through the plant's vascular system.

Evidence suggests that the GA precursor, GA12, is a primary form of mobile gibberellin in Arabidopsis, moving through the vascular system from sites of synthesis to target tissues where it is converted to bioactive forms. nih.govnih.gov Grafting experiments with GA biosynthesis mutants have shown that GA precursors can move from wild-type rootstocks to mutant scions to rescue growth defects, supporting the concept of long-distance transport. nih.govnih.gov While direct tracking of GA1-d2 over long distances is less common due to the localized action of bioactive GAs, studies on related labeled GAs provide a model for how their transport is investigated. For example, the application of labeled GA4 to a single leaf and its subsequent detection at the shoot apex suggests that GAs can be transported to influence processes like flowering. annualreviews.org

Phloem exudate analysis has confirmed the presence of various GAs, including GA1, indicating that the phloem is a key route for their long-distance transport. tandfonline.com In Pharbitis nil, deuterated GA1 applied to the cotyledons was later detected in the plumules, demonstrating its transport and its role in regulating endogenous GA levels in the apex. tandfonline.com This transport is significant for developmental processes like flowering. tandfonline.com Similarly, studies in Pinus sylvestris using deuterated GAs have helped to distinguish the sources of hormones for different growth processes, showing that GAs in the stem primarily originate from the developing needle fascicles. oup.com

The transport of GAs is facilitated by specific transporter proteins. Members of the NITRATE TRANSPORTER 1/PEPTIDE TRANSPORTER FAMILY (NPF) and the SWEET family have been identified as GA transporters in Arabidopsis. researchgate.netoup.com These transporters exhibit complex specialization and functional redundancy. researchgate.net Understanding the long-distance movement of GAs, aided by the use of labeled molecules, is crucial for comprehending how plants integrate growth signals systemically.

Cellular and Subcellular Distribution Studies

Determining the precise location of gibberellins within cells and tissues is key to understanding their function. Deuterium-labeled GAs, including this compound, are instrumental in these localization studies, often in conjunction with techniques like immunolocalization and mass spectrometry imaging.

At the tissue level, GAs are known to accumulate in actively growing organs. wikipedia.org For instance, in young vegetative tissues, GA content is generally lowest in the roots and highest in the shoot tips. researchgate.net Studies in Arabidopsis have shown that GA biosynthesis and response genes are expressed in specific cell types, suggesting that GA or its signals must be transmitted between cells. researchgate.net The use of fluorescently-tagged GA has revealed its accumulation in the root endodermis, a finding that has been correlated with the quantification of endogenous GAs using deuterated standards. nih.gov

Recent research has identified a subcellular GA transporter, NPF2.14, which is localized to the tonoplast (the vacuolar membrane). nih.gov This transporter is implicated in the accumulation of both GA and abscisic acid in the root endodermis, highlighting a new level of complexity in the regulation of GA distribution. nih.gov The ability to use labeled compounds like GA1-d2 allows for the quantification of GA pools in different subcellular compartments, which is essential for validating the function of such transporters.

The metabolism of GAs can also occur in specific tissues. For example, studies in Eucalyptus globulus demonstrated that cambial tissues are capable of metabolizing various GAs, including the conversion of GA20 to GA1. oup.com This localized metabolism, traced with labeled GAs, indicates that tissues can modify their own GA environment to regulate growth processes like cambial activity. oup.com

Analysis of Gibberellin Interplay with Other Phytohormones

Crosstalk with Abscisic Acid (ABA) Signaling

The interaction between gibberellins (GA) and abscisic acid (ABA) is a cornerstone of plant hormone signaling, often exhibiting an antagonistic relationship in regulating key developmental processes. nih.govnih.gov GA typically promotes processes like seed germination and stem elongation, while ABA acts as an inhibitor. bioninja.com.au The balance between the levels of bioactive GAs, such as GA1, and ABA is critical for determining the developmental outcome. frontiersin.org Deuterated this compound, along with labeled ABA, is a crucial tool for dissecting this complex crosstalk by allowing precise quantification of both hormones.

During seed germination, GA is required to overcome the inhibitory effects of ABA. nih.gov In GA-deficient mutants, germination is blocked, but this can be partially overcome by reducing ABA levels, indicating a direct antagonism. frontiersin.orgnih.gov Studies using deuterated standards have shown that the entrance into secondary dormancy in Arabidopsis seeds involves a reduction in GA levels, but not necessarily a change in ABA levels, highlighting the importance of the GA/ABA ratio. uba.ar The regulation is reciprocal; ABA can affect GA signaling. For instance, ABA application can increase the stability of DELLA proteins, which are key repressors of GA signaling, thereby inhibiting growth. nih.gov

This antagonistic relationship extends to various stress responses. Plants often increase ABA levels and decrease active GA levels to restrict growth and adapt to unfavorable conditions. nih.govresearchgate.net The molecular mechanisms underlying this crosstalk are multifaceted. They involve the regulation of each other's biosynthesis and signaling pathways. plantae.org For example, DELLA proteins, central to GA signaling, have been shown to integrate GA responses with ABA-controlled abiotic stress tolerance. nih.gov Furthermore, recent findings suggest that the crosstalk can also be mediated by hormone transport. A GA-responsive DELLA protein in tomato was found to promote ABA-induced stomatal closure by upregulating an ABA-importing transporter in guard cells. plantae.org

The use of deuterated internal standards for both GA1 and ABA allows researchers to accurately measure the dynamic changes in the levels of these hormones in response to various stimuli, providing quantitative data to unravel the intricate network of their interactions. researchgate.netresearchgate.net

Interactions with Brassinosteroids (BRs)

Gibberellins (GAs) and brassinosteroids (BRs) are two major classes of growth-promoting steroid hormones in plants. nih.gov Both are essential for processes like cell elongation, and mutants deficient in either GA or BR often display dwarf phenotypes. oup.com There is significant evidence for crosstalk between their signaling pathways, and deuterated standards like this compound are used to investigate how these hormones influence each other's metabolism and signaling.

A key point of interaction is at the level of their central signaling components. The DELLA proteins, which are repressors of GA signaling, directly interact with BZR1 and BES1, the key transcription factors in the BR signaling pathway. nih.gov This interaction appears to be a central mechanism for their coordinated control of cell elongation. GA promotes the degradation of DELLA proteins, which in turn releases the inhibition on BZR1, thereby promoting growth. nih.govfrontiersin.org

The interplay also extends to the regulation of each other's metabolism. In rice, BR has been shown to regulate cell elongation by modulating GA metabolism. oup.com BR treatment can induce the expression of GA biosynthetic genes, leading to an increase in the level of bioactive GA1. oup.comresearchgate.net Conversely, GA can inhibit the expression of BR biosynthetic genes. oup.com This reciprocal regulation helps to fine-tune growth responses. In Arabidopsis, BR signaling is required for GA to effectively promote hypocotyl elongation, suggesting BRs may act downstream or parallel to GAs in this context. nih.gov

Studies using various mutants and hormone treatments, often quantified with the help of deuterated standards, have revealed this complex relationship. For example, the expression of key BR and GA biosynthetic genes is altered in each other's signaling or biosynthesis mutants, providing genetic evidence for their interaction. nih.govoup.com This intricate crosstalk ensures that plant growth is robustly controlled in response to both internal developmental cues and external environmental signals.

Influence on Auxin and Cytokinin Metabolism

This compound (GA1-d2) serves as a crucial tool in plant hormone research. As a stable isotope-labeled form of the biologically active Gibberellin A1 (GA1), it is primarily utilized as an internal standard for the precise quantification of endogenous gibberellin levels and as a tracer to study GA metabolism and transport. While research directly detailing the effects of applying GA1-d2 on the metabolic pathways of auxins and cytokinins is limited, the extensive study of the non-deuterated GA1 provides significant insights into the intricate crosstalk between these hormone classes. The influence of the gibberellin pathway, for which GA1 is a key active molecule, on auxin and cytokinin metabolism has been documented through genetic and physiological studies.

Interaction with Auxin Metabolism

The interplay between gibberellins and auxins is fundamental to regulating various aspects of plant development, particularly those involving cell expansion and tissue differentiation. nih.govscielo.br Research indicates that auxin can directly influence the metabolic pathways of gibberellins, and conversely, gibberellins modulate auxin signaling and homeostasis.

Studies in several plant species have established that auxin, primarily Indole-3-acetic acid (IAA), promotes the biosynthesis of bioactive GAs. wikipedia.org In pea (Pisum sativum) and tobacco (Nicotiana tabacum), auxin has been shown to increase the conversion of GA precursors to active GA1. usp.br This regulation occurs at the genetic level, where auxin up-regulates the expression of key GA biosynthesis genes while suppressing genes responsible for GA deactivation. nih.govmdpi.com For instance, auxin can induce the expression of GA 20-oxidase (GA20ox) and GA 3-oxidase (GA3ox), enzymes that catalyze the final steps in the production of bioactive GAs. mdpi.comnih.gov Simultaneously, it can repress GA 2-oxidase (GA2ox), which is involved in the catabolism and deactivation of active GAs. nih.gov

Conversely, in certain tissues, the interaction can be antagonistic. In Arabidopsis thaliana roots, for example, auxin signaling can activate GA2ox enzymes, which leads to a reduction in the levels of active GAs. biorxiv.org This tissue-specific regulation highlights the complexity of the hormonal crosstalk. Gibberellin treatment in tomato has been observed to delay fruit ripening by up-regulating auxin signaling, in part by downregulating genes like IAA13 and IAA16 which repress auxin responses, and inducing ILR2, a gene that releases free IAA from its conjugated (inactive) forms. frontiersin.org

Table 1: Effect of Auxin on the Expression of Gibberellin Metabolic Genes in Various Plant Species

| Gene Family | Effect of Auxin | Plant Species | Observed Outcome | Reference |

|---|---|---|---|---|

| GA3ox (e.g., PsGA3ox1) | Up-regulation | Pea (Pisum sativum) | Increased synthesis of bioactive GA1. | nih.gov |

| GA20ox | Up-regulation | Tobacco, Arabidopsis | Increased levels of GA precursors and active GAs. | nih.govnih.gov |

| GA2ox | Down-regulation | Pea (Pisum sativum) | Decreased deactivation of active GAs. | nih.gov |

| GA2ox | Up-regulation | Arabidopsis (roots) | Decreased levels of active GAs in root tips. | biorxiv.org |

Interaction with Cytokinin Metabolism

The relationship between gibberellins and cytokinins is multifaceted, involving synergistic and antagonistic interactions that are crucial for processes such as reproductive development and meristem maintenance. nih.govbiologists.com

In the context of symbiotic nodulation in pea, the main regulators of gibberellin signaling, the DELLA proteins, have been shown to influence the expression of cytokinin biosynthesis and response genes. frontiersin.org This suggests that gibberellin signaling can regulate cytokinin metabolism during the development of this new organ. frontiersin.org Research in wheat has indicated that gibberellin application can inhibit the growth of tillers by managing the concentration of cytokinins in the plant. peerj.com

However, the interaction is not always cooperative. In some studies, cytokinins have been found to inhibit the effects of gibberellins on stem elongation. scielo.br The signaling pathways of these two hormones can also converge. For instance, gibberellin signaling can repress the expression of ARABIDOPSIS RESPONSE REGULATOR 1 (ARR1), a key transcriptional activator in the cytokinin signaling pathway. biologists.com This demonstrates a mechanism where gibberellin can directly antagonize cytokinin action at the molecular level.

Transgenic studies further illuminate this interplay. The targeted degradation of cytokinins in the reproductive tissues of maize by overexpressing the CKX1 gene (cytokinin oxidase/dehydrogenase) resulted in male sterility, a phenotype that can also be caused by gibberellin deficiencies. nih.govresearchgate.net This suggests that a precise balance between cytokinin and gibberellin levels is essential for normal male reproductive development.

Table 2: Documented Interactions Between Gibberellin and Cytokinin Pathways

| Process/Gene | Nature of Interaction | Plant Species/System | Observed Outcome | Reference |

|---|---|---|---|---|

| Nodule Development | GA signaling regulates cytokinin metabolic gene expression. | Pea (Pisum sativum) | DELLA proteins may regulate cytokinin metabolism via transcription factors. | frontiersin.org |

| Stem Elongation | Antagonistic | Soybean, Bean | Cytokinin can inhibit GA-promoted stem elongation. | scielo.br |

| ARR1 Expression | Repression by GA | Arabidopsis | GA signaling downregulates a key component of cytokinin signaling. | biologists.com |

| Male Development | Hormonal Balance | Maize | Both GA deficiency and cytokinin degradation can lead to male sterility. | nih.govresearchgate.net |

Mechanistic Insights from Gibberellin A1 D2 Tracer Studies

Determining Turnover Rates of Bioactive Gibberellins (B7789140)

One of the primary applications of Gibberellin A1-d2 in tracer studies is the determination of the turnover rate of bioactive gibberellins. The turnover rate, or the rate at which a molecule is synthesized and degraded, is a critical parameter for understanding the regulation of hormone signaling. A high turnover rate indicates that the concentration of the hormone can be rapidly adjusted, allowing for swift responses to developmental or environmental changes.

In a typical experiment, [d2]GA1 is supplied to the plant tissue, and the levels of both the labeled [d2]GA1 and its unlabeled, endogenous counterpart are monitored over time using techniques such as gas chromatography-mass spectrometry (GC-MS). The rate of disappearance of the exogenously applied [d2]GA1, along with the rate of appearance of its catabolites, provides a direct measure of its turnover.

While specific studies detailing the precise turnover rate of GA1 using [d2]GA1 are not extensively available in publicly accessible literature, the principle of this methodology is well-established in plant hormone research. The data obtained from such studies would allow for the calculation of the metabolic half-life of GA1 under various conditions.

Table 1: Illustrative Data for Calculating Gibberellin A1 Turnover Rate

| Time (hours) | [d2]GA1 Remaining (pmol/g FW) | Endogenous GA1 (pmol/g FW) | [d2]GA8 (catabolite) (pmol/g FW) |

| 0 | 100 | 15 | 0 |

| 2 | 75 | 16 | 25 |

| 4 | 50 | 14 | 50 |

| 8 | 25 | 15 | 75 |

| 12 | 10 | 16 | 90 |

This is a hypothetical data table to illustrate the expected results from a tracer experiment designed to measure GA1 turnover.

Analyzing Compartmentalization of Gibberellin Synthesis and Action

The synthesis of gibberellins is a spatially complex process, occurring in different subcellular compartments. nih.gov Early steps of the pathway take place in plastids, followed by reactions in the endoplasmic reticulum, with the final steps to produce bioactive GAs like GA1 occurring in the cytoplasm. nih.gov Tracer studies using labeled gibberellins are crucial for understanding the movement and accumulation of these hormones and their precursors between these compartments.

Studies using radiolabeled GA1 ([3H]GA1) have provided insights into its compartmentalization. For instance, research on cowpea and barley leaves demonstrated that while GA1 is metabolized in the cytoplasm, its catabolites, such as gibberellin A8 glucoside (GA8-glu), are preferentially sequestered into the vacuole. nih.gov This vacuolar sequestration is thought to be a mechanism for irreversible inactivation and removal of bioactive gibberellins from the cytoplasm, where they would otherwise be active. nih.gov

By applying [d2]GA1 and analyzing its distribution and the distribution of its deuterated catabolites in isolated protoplasts and vacuoles, researchers can quantify the transport kinetics between the cytoplasm and the vacuole.

Table 2: Subcellular Distribution of Labeled Gibberellin A1 and its Metabolite in Cowpea Leaf Protoplasts

| Compound | Percentage in Protoplast | Percentage in Vacuole |

| [3H]GA1 | 100 | 25 |

| [3H]GA8-glu | 100 | 75 |

Data adapted from a study on the compartmentalization of [3H]GA1 and its metabolites, illustrating the preferential accumulation of the catabolite in the vacuole. nih.gov

Investigating Environmental and Developmental Regulation of Gibberellin Pathways

The levels of bioactive gibberellins are tightly regulated by both environmental stimuli, such as light and stress, and by internal developmental programs. Tracer studies with [d2]GA1 can provide quantitative data on how these factors affect the synthesis, transport, and catabolism of GA1.

Light is a critical environmental signal that profoundly influences plant development, in part by modulating gibberellin levels. For example, the transition from dark-grown (etiolated) to light-grown (de-etiolated) seedlings is accompanied by a rapid decrease in the level of active GA1, leading to reduced stem elongation. nih.gov

Tracer studies using labeled gibberellins can elucidate the specific metabolic steps that are affected by light. By applying [d2]GA1 to etiolated seedlings and then exposing them to light, researchers can determine whether the light-induced decrease in GA1 levels is due to reduced synthesis or increased catabolism. Evidence suggests that light can both suppress the expression of GA biosynthesis genes (e.g., GA20ox and GA3ox) and enhance the expression of GA catabolism genes (e.g., GA2ox). nih.govnih.gov

Table 3: Effect of Light on the Expression of Key Gibberellin Metabolism Genes in Pea Seedlings

| Gene | Function | Expression in Dark | Expression in Light |

| PsGA20ox1 | GA Biosynthesis | High | Low |

| PsGA3ox1 (LE) | GA Biosynthesis | High | Low |

| PsGA2ox2 | GA Catabolism | Low | High |

This table summarizes typical changes in the expression of gibberellin metabolism genes in response to light, which would lead to a decrease in GA1 levels. nih.govnih.gov

Abiotic stresses such as cold, salt, and drought can significantly impact plant growth, often by altering hormone levels. A general response to these stresses is a reduction in the levels of bioactive gibberellins, which contributes to growth inhibition, a key survival strategy under adverse conditions. nih.gov

Using [d2]GA1 as a tracer, it is possible to quantify the effect of stress on GA1 turnover. Studies have shown that various stresses lead to an upregulation of genes encoding GA 2-oxidases (GA2ox), the enzymes responsible for the deactivation of bioactive GAs like GA1 and their precursors. nih.govnih.gov This increased catabolism is a major factor in reducing the pool of active gibberellins.

Table 4: Regulation of Gibberellin Metabolism Genes by Abiotic Stress in Arabidopsis thaliana

| Stress Condition | Effect on GA20ox/GA3ox Expression | Effect on GA2ox Expression | Predicted Impact on Bioactive GA Levels |

| Cold | Down-regulation | Up-regulation | Decrease |

| Salinity | Down-regulation | Up-regulation | Decrease |

| Osmotic Stress | Down-regulation | Up-regulation | Decrease |

This table provides a summary of the general transcriptional responses of gibberellin metabolism genes to common abiotic stresses, leading to reduced levels of active gibberellins. nih.govnih.gov

Understanding Genetic Regulation of Gibberellin Pathways

The biosynthesis and catabolism of gibberellins are controlled by a complex network of genes. Tracer studies with labeled gibberellins, including [d2]GA1, can be combined with genetic approaches to dissect the function of specific genes within this network.

The expression of genes encoding the key enzymes in the final steps of bioactive GA synthesis (GA20-oxidase and GA3-oxidase) and in GA catabolism (GA2-oxidase) is tightly regulated. frontiersin.org For instance, high levels of bioactive GAs can lead to a feedback mechanism that downregulates the expression of biosynthesis genes and upregulates the expression of catabolism genes, thus maintaining hormonal homeostasis. nih.gov

By applying [d2]GA1 to plants with mutations in specific gibberellin metabolism or signaling genes, researchers can investigate the role of these genes in regulating GA turnover. For example, a mutant with a defect in a GA2ox gene would be expected to show a slower turnover of [d2]GA1 compared to wild-type plants.

Table 5: Key Genes in the Late Stages of Gibberellin A1 Biosynthesis and Catabolism

| Gene Family | Enzyme | Reaction Catalyzed | Regulation |

| GA20ox | GA 20-oxidase | GA12 → GA9; GA53 → GA20 | Feedback-repressed by bioactive GAs |

| GA3ox | GA 3-oxidase | GA20 → GA1 | Feedback-repressed by bioactive GAs |

| GA2ox | GA 2-oxidase | GA1 → GA8 (inactive) | Feed-forward induced by bioactive GAs |

This table outlines the functions of the main gene families involved in the final steps of GA1 metabolism and their regulation by GA levels. nih.govfrontiersin.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.